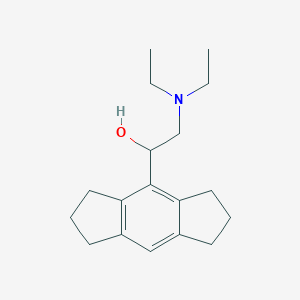
2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol, also known as DHIE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DHIE is a chiral compound, meaning that it exists in two mirror-image forms, and its synthesis method is complex.
Mecanismo De Acción
2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol's mechanism of action is not fully understood, but it is thought to involve the modulation of serotonin and dopamine neurotransmission. 2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol has been shown to have a range of biochemical and physiological effects, including antidepressant, anxiolytic, and anti-inflammatory effects. It has also been shown to improve cognitive function and reduce oxidative stress. However, the exact mechanisms underlying these effects are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol has several advantages for lab experiments, including its high affinity for the serotonin transporter and sigma-1 receptor, its potential use as a PET radiotracer, and its ability to modulate neurotransmission. However, 2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol's complex synthesis method and limited availability may pose challenges for researchers.
Direcciones Futuras
There are several future directions for 2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol research, including the investigation of its potential use in the treatment of depression, anxiety, and other psychiatric disorders. 2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol's potential as a PET radiotracer for imaging the serotonin transporter and sigma-1 receptor also warrants further investigation. Additionally, the development of new and improved synthesis methods for 2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol may increase its availability and facilitate further research.
Métodos De Síntesis
2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol is synthesized through a multi-step process that involves the reaction of 1,2,3,5,6,7-hexahydro-s-indacen-4-one with diethylamine and sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol. This synthesis method has been optimized over the years to improve the yield and purity of 2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol has been investigated for its potential applications in various scientific research fields, including neuroscience, psychiatry, and pharmacology. It has been shown to have an affinity for the serotonin transporter and the sigma-1 receptor, both of which are involved in the regulation of mood, anxiety, and cognition. 2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.
Propiedades
Nombre del producto |
2-(Diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol |
|---|---|
Fórmula molecular |
C18H27NO |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
2-(diethylamino)-1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanol |
InChI |
InChI=1S/C18H27NO/c1-3-19(4-2)12-17(20)18-15-9-5-7-13(15)11-14-8-6-10-16(14)18/h11,17,20H,3-10,12H2,1-2H3 |
Clave InChI |
TZMIDECIDAQOHS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C1=C2CCCC2=CC3=C1CCC3)O |
SMILES canónico |
CCN(CC)CC(C1=C2CCCC2=CC3=C1CCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)


![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)